Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine
CAS No.: 1344274-22-1
Cat. No.: VC3407890
Molecular Formula: C11H14F3N
Molecular Weight: 217.23 g/mol
* For research use only. Not for human or veterinary use.
![Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine - 1344274-22-1](/images/structure/VC3407890.png)
Specification
CAS No. | 1344274-22-1 |
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Molecular Formula | C11H14F3N |
Molecular Weight | 217.23 g/mol |
IUPAC Name | N-methyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine |
Standard InChI | InChI=1S/C11H14F3N/c1-8(15-2)7-9-5-3-4-6-10(9)11(12,13)14/h3-6,8,15H,7H2,1-2H3 |
Standard InChI Key | ZSRJJIFPPXTXSE-UHFFFAOYSA-N |
SMILES | CC(CC1=CC=CC=C1C(F)(F)F)NC |
Canonical SMILES | CC(CC1=CC=CC=C1C(F)(F)F)NC |
Introduction
Chemical Structure and Identification
Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine is characterized by a specific molecular structure with several key features. The compound contains a benzene ring substituted with a trifluoromethyl group at the ortho position, connected to a propan-2-yl group, which is further linked to a nitrogen atom bearing a methyl group. This arrangement creates a secondary amine with distinctive electronic and steric properties. The compound has a CAS number of 1344274-22-1 and is commercially available as a research compound .
Basic Chemical Properties
The basic chemical properties of Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine are summarized in the following table:
Property | Value |
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Chemical Formula | C₁₁H₁₄F₃N |
Molecular Weight | Approximately 217.23 g/mol |
CAS Number | 1344274-22-1 |
Physical State | Likely a colorless to pale yellow liquid or crystalline solid at room temperature |
Reference Code | 3D-UDC27422 (in commercial catalogues) |
Structural Characteristics
The unique structural elements of this compound include:
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A 2-(trifluoromethyl)phenyl group with the CF₃ moiety in the ortho position
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A propan-2-yl linker connecting the aromatic ring to the nitrogen
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A secondary amine functionality with methyl substitution
Chemical Reactivity and Properties
The chemical reactivity of Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine is significantly influenced by its structural features, particularly the trifluoromethyl group and the secondary amine functionality.
Reactivity Patterns
The compound's reactivity is characterized by several key aspects:
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Nucleophilicity of the Amine:
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The secondary amine nitrogen acts as a nucleophile in various reactions
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Potential for alkylation, acylation, and other transformations
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Reactivity modulated by the neighboring propan-2-yl group
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Influence of the Trifluoromethyl Group:
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The CF₃ group withdraws electron density, affecting the electronic distribution
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Creates a region of partial positive charge in the aromatic ring
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Influences the acidity of nearby protons
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Steric Considerations:
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The ortho-positioned CF₃ group creates steric hindrance
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May affect the approach of reagents in reactions involving nearby sites
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Potentially influences conformational preferences
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These reactivity patterns suggest the compound could serve as a versatile building block in various synthetic transformations, particularly in the development of more complex fluorinated structures.
Comparison with Structurally Related Compounds
To better understand the unique properties of Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine, it is valuable to compare it with structurally related compounds.
Comparison with 2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-2-amine
The compound 2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-2-amine (CAS: 459-00-7) shares the same molecular formula (C₁₁H₁₄F₃N) but differs in structural arrangement :
Feature | Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine | 2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-2-amine |
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CF₃ Position | Ortho (2-position) | Para (4-position) |
Amine Type | Secondary (N-methyl) | Primary |
Substitution Pattern | N-methylated, 2-trifluoromethyl | Non-N-methylated, 4-trifluoromethyl |
Molecular Weight | ~217.23 g/mol | 217.23 g/mol |
Comparison with (propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine
Another structural analog, (propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine, exhibits a different arrangement of the same constituent groups :
Feature | Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine | (propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine |
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CF₃ Position | Ortho (2-position) | Para (4-position) |
Chain Arrangement | Propan-2-yl between phenyl and nitrogen | Methyl between phenyl and nitrogen |
Nitrogen Substitution | Methyl group on nitrogen | Isopropyl group on nitrogen |
Applications and Research Relevance
Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine is described as a "versatile small molecule scaffold" in chemical research, suggesting multiple potential applications .
Pharmaceutical Research Applications
In pharmaceutical research, trifluoromethyl-containing compounds like Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine offer several advantages:
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Enhanced Metabolic Stability:
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The CF₃ group is generally resistant to metabolic degradation
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May improve half-life of derivative compounds
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Potentially useful in drug development for compounds requiring extended duration of action
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Modulation of Lipophilicity:
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The trifluoromethyl group increases lipophilicity
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Affects membrane permeability of derivative compounds
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Can be exploited to optimize pharmacokinetic properties
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Building Block for Drug Discovery:
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Serves as a starting point for medicinal chemistry exploration
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Enables the creation of focused compound libraries
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Facilitates structure-activity relationship studies
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Chemical Research Applications
Beyond pharmaceutical applications, this compound may serve important functions in broader chemical research:
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Synthetic Methodology Development:
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Model compound for studying reactions with trifluoromethylated aromatics
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Template for developing stereoselective transformations
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Platform for investigating novel bond-forming reactions
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Organofluorine Chemistry Studies:
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Contribution to understanding the influence of CF₃ groups on chemical properties
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Model for investigating fluorine-specific interactions
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Reference compound for spectroscopic and analytical method development
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Spectroscopic Properties
The spectroscopic properties of Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine would be distinctive due to its unique structural features.
Supplier | Product Reference | Quantities | Price Range (as of 2019) |
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CymitQuimica | 3D-UDC27422 | 50mg, 500mg | €373.00 - €911.00 |
The commercial availability in multiple quantity options suggests its use primarily in research contexts rather than large-scale industrial applications .
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